

physical and chemical properties of (1R,2R)-2-(Benzylxy)cyclohexanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1R,2R)-2-(Benzylxy)cyclohexanamine
Cat. No.:	B3432232

[Get Quote](#)

An In-depth Technical Guide to **(1R,2R)-2-(Benzylxy)cyclohexanamine**

Introduction: A Keystone Chiral Auxiliary in Asymmetric Synthesis

(1R,2R)-2-(Benzylxy)cyclohexanamine is a chiral amine featuring a rigid cyclohexyl backbone with a bulky benzylxy group and a primary amine positioned in a specific, trans-stereochemical relationship. This precise three-dimensional arrangement is not accidental; it is the key to its function as a highly effective chiral auxiliary. In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds—particularly in drug development—is paramount, as different enantiomers of a molecule can have vastly different biological activities.

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.^{[1][2]} They function by creating a chiral environment around a reaction center, forcing the reaction to proceed with a strong preference for one stereoisomer over another. **(1R,2R)-2-(Benzylxy)cyclohexanamine** excels in this role due to its conformational rigidity and the steric hindrance provided by the benzylxy group, making it a valuable tool for researchers and synthetic chemists aiming to construct complex, stereodefined molecules.^[3] This guide provides a comprehensive overview of its properties, reactivity, and application, grounded in established chemical principles.

Compound Identification and Core Properties

Precise identification is critical for sourcing and regulatory compliance. The compound is most commonly identified by its CAS number.

Identifier	Value	Source(s)
Chemical Name	(1R,2R)-2-(BenzylOxy)cyclohexanamine	[4]
Synonyms	(1R,2R)-trans-2-BenzylOxy-cyclohexylamine, (1R)-trans-2-(Phenylmethoxy)cyclohexane mine, (1R,2R)-1-Amino-2-benzylOxy-cyclohexane	[5]
CAS Number	216394-06-8	[4][5]
Molecular Formula	C ₁₃ H ₁₉ NO	[4][5]
Molecular Weight	205.30 g/mol	[5]
InChI Key	NTHNRYLIXJZHRZ-CHWSQXEVSA-N	[6]

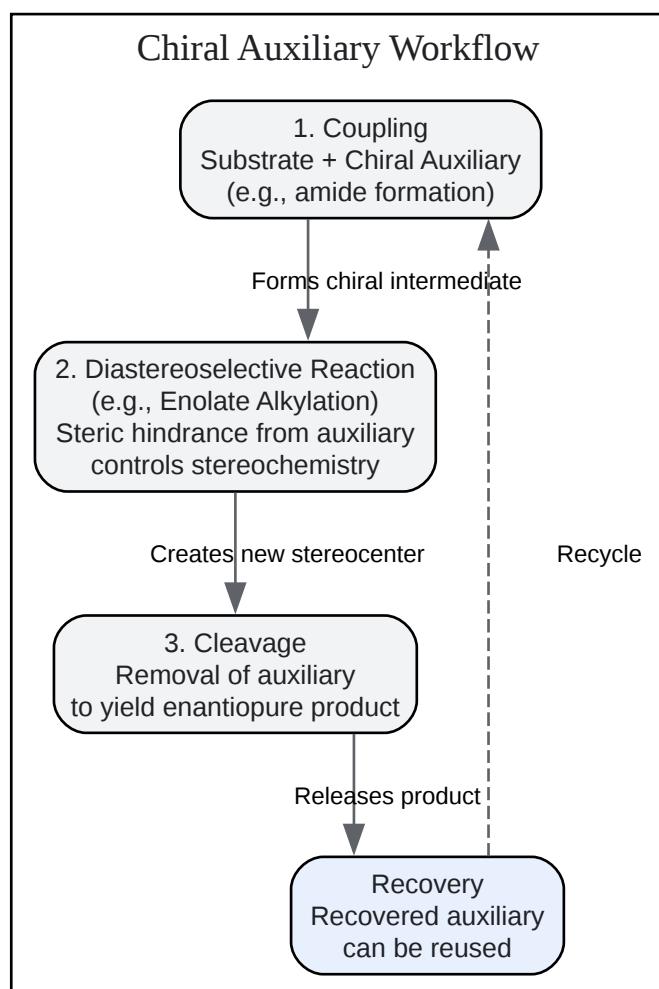
Physicochemical Data Summary

The physical properties of **(1R,2R)-2-(BenzylOxy)cyclohexanamine** are characteristic of a moderately sized organic amine. Quantitative data such as melting point can be lot-specific and should always be confirmed with the supplier's Certificate of Analysis (CoA).

Property	Value	Source(s)
Appearance	Solid	
Optical Purity	Typically $\geq 98\%$ enantiomeric excess (ee)	
Storage Temperature	2-8°C	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Inferred from structure

Spectroscopic and Analytical Characterization

Structural confirmation of **(1R,2R)-2-(Benzylxy)cyclohexanamine** relies on standard spectroscopic techniques. While specific peak values can vary slightly based on solvent and instrumentation, the expected spectral features provide a unique fingerprint for the molecule.


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiplet signals between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.- Benzylic Protons: A singlet or AB quartet around 4.5 ppm for the -O-CH₂-Ph protons.- Cyclohexyl Protons: A series of complex multiplets between 1.0-3.5 ppm for the ten protons on the cyclohexane ring, including the two protons on carbons bearing the amine and benzyloxy groups.- Amine Protons: A broad singlet (typically 1.5-2.5 ppm) for the -NH₂ protons, which is D₂O exchangeable.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Signals in the 127-139 ppm region.- Benzylic Carbon: A signal around 70-75 ppm for the -O-CH₂-Ph carbon.- Cyclohexyl Carbons: Signals in the 20-60 ppm range for the aliphatic ring carbons, with the carbons attached to the nitrogen and oxygen appearing further downfield (approx. 50-85 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ for the primary amine.- C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹.- C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹.- C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region for the ether linkage.
Mass Spectrometry	<ul style="list-style-type: none">- [M+H]⁺: The protonated molecular ion is expected at m/z 206.15.

Chemical Properties and Reactivity

The utility of **(1R,2R)-2-(Benzyloxy)cyclohexanamine** is defined by the reactivity of its two primary functional groups: the nucleophilic primary amine and the benzyloxy ether, which serves as a bulky stereodirecting group and a protecting group for the underlying alcohol.

Role in Asymmetric Synthesis: The Chiral Auxiliary Workflow

The primary application of this compound is to serve as a chiral auxiliary.^[7] This process involves a three-stage sequence: coupling, diastereoselective reaction, and cleavage. The bulky benzyloxy group, held in a fixed trans orientation relative to the reaction site, effectively shields one face of the molecule. This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

[Click to download full resolution via product page](#)

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Key Chemical Transformations

- Acylation/Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides to form stable chiral amides. This is the most common first step for attaching the auxiliary to a substrate.
- Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to form secondary amines.
- Debenzylation (Cleavage): The benzyl group of the ether can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).^[8] This unmasks a hydroxyl group, which can be a crucial step in the synthesis of β-amino alcohols, important motifs in many pharmaceutical agents. ^[8] This cleavage is often the final step to release the desired product from the auxiliary.

Experimental Protocol: Diastereoselective Alkylation

The following protocol is a representative example of how **(1R,2R)-2-(Benzyl)benzylamine** can be used to direct the alkylation of a carboxylic acid derivative.

Objective: To synthesize an α-alkylated carboxylic acid with high enantiomeric purity.

Workflow:

- Step 1: Amide Formation (Coupling)
 - To a solution of a prochiral carboxylic acid (e.g., propanoic acid) in dichloromethane (DCM) at 0°C, add a coupling agent (e.g., 1.1 eq. of DCC or EDC).
 - Add **(1R,2R)-2-(Benzyl)benzylamine** (1.0 eq.) and a catalyst (e.g., 0.1 eq. of DMAP).
 - Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete formation of the amide.
 - Work up the reaction by filtering any solids and washing the organic phase with dilute acid, base, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

- Causality: This step covalently links the substrate to the chiral auxiliary, creating a single chemical entity where the auxiliary's chiral environment can influence subsequent reactions.
- Step 2: Enolate Formation and Alkylation (Diastereoselection)
 - Dissolve the purified amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere (N₂ or Ar).
 - Slowly add a strong, non-nucleophilic base (e.g., 1.1 eq. of LDA or LiHMDS) to deprotonate the α -carbon, forming the chiral lithium enolate.
 - After stirring for 1 hour at -78°C, add an electrophile (e.g., 1.2 eq. of benzyl bromide or methyl iodide).
 - Maintain the reaction at -78°C for 2-4 hours, then slowly warm to room temperature.
 - Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
 - Causality: The lithium cation chelates to the amide oxygen and the ether oxygen of the auxiliary, creating a rigid, six-membered ring-like transition state. The bulky benzyloxycyclohexyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite, less sterically hindered face, thereby creating the new stereocenter with high diastereoselectivity.
- Step 3: Hydrolysis (Cleavage & Recovery)
 - Dissolve the alkylated amide in a mixture of THF and water.
 - Add a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) and heat the mixture to reflux for 12-24 hours.
 - Cool the reaction mixture and separate the aqueous and organic layers.
 - Acidify the aqueous layer (if basic hydrolysis was used) to precipitate the enantiomerically enriched α -alkylated carboxylic acid.

- Make the aqueous layer basic to recover the water-soluble chiral auxiliary hydrochloride salt, which can be neutralized and purified for reuse.
- Causality: Harsh hydrolysis conditions are required to cleave the sterically hindered and electronically stable amide bond, releasing the final product and regenerating the valuable chiral auxiliary.

Safety and Handling

(1R,2R)-2-(BenzylOxy)cyclohexanamine requires careful handling in a laboratory setting.

Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Class	GHS Pictogram	H-Code	Precautionary Statement
Acute Toxicity, Oral (Cat. 4)	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation (Cat. 2)	GHS07 (Exclamation Mark)	H315: Causes skin irritation.	P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation (Cat. 2)	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT SE (Cat. 3)	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation.	P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Source for Hazard Information:

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side shields or chemical goggles.

- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Respiratory Protection: Use in a well-ventilated fume hood. For weighing or generating dust, a dust mask (e.g., N95) is recommended.
- Skin and Body Protection: Lab coat.

Conclusion

(1R,2R)-2-(BenzylOxy)cyclohexanamine stands as a powerful and reliable chiral auxiliary in the chemist's toolkit. Its well-defined stereochemistry, conformational rigidity, and the predictable steric influence of its benzylOxy group enable high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. While its primary use is in the context of asymmetric alkylations, its principles of operation can be extended to other transformations, such as aldol and Michael reactions. For researchers in drug discovery and natural product synthesis, mastering the application of auxiliaries like this one is a critical step toward the efficient and stereocontrolled synthesis of complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. chiral.bocsci.com [chiral.bocsci.com]
- 4. (1R,2R)-2-(BenzylOxy)cyclohexanamine | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - (1r,2r)-trans-2-benzylOxy-cyclohexylamine (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 7. myuChem.com [myuChem.com]
- 8. Buy (1R,2S)-2-(BenzylOxy)cyclohexan-1-amine [smolecule.com]

- To cite this document: BenchChem. [physical and chemical properties of (1R,2R)-2-(BenzylOxy)cyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3432232#physical-and-chemical-properties-of-1r-2r-2-benzylOxy-cyclohexanamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com